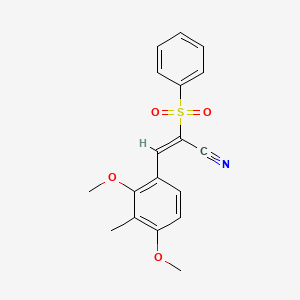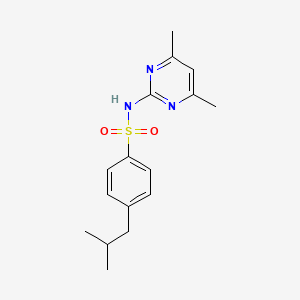
3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DMAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the acrylonitrile family and has a molecular weight of 357.44 g/mol. In
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In physiological studies, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be easily handled in the laboratory. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound is a synthetic compound and its toxicity profile is not fully understood. Therefore, caution should be exercised when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile. One future direction is the development of new anticancer agents based on the structure of this compound. Another future direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and toxicity profile of this compound.
Métodos De Síntesis
3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxy-3-methylphenol with phenylsulfonylacetonitrile. The intermediate product is then treated with a base to form this compound. The synthesis method of this compound has been well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In organic synthesis, this compound has been used as a catalyst in various reactions such as the Michael addition and the aldol reaction. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-17(22-2)10-9-14(18(13)23-3)11-16(12-19)24(20,21)15-7-5-4-6-8-15/h4-11H,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVNZAALWMBKR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
